

Vabametkib: A Technical Overview of Preclinical Efficacy in Cancer Models

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Compound of Interest		
Compound Name:	Vabametkib	
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Introduction

Vabametkib (formerly ABN401) is a potent and selective, orally active small molecule inhibitor of the c-MET receptor tyrosine kinase.[1][2] Dysregulation of the c-MET signaling pathway, through mechanisms such as gene amplification, mutation, or protein overexpression, is a known driver of tumor growth, invasion, and metastasis in a variety of solid tumors.

Vabametkib is being developed as a targeted therapy for cancers harboring c-MET aberrations. This technical guide provides a comprehensive summary of the preclinical data for vabametkib in various cancer models, with a focus on quantitative data, detailed experimental methodologies, and visualization of key biological pathways and experimental workflows.

Core Mechanism of Action

Vabametkib is a triazolopyrazine derivative that acts as a c-MET inhibitor.[2] It is designed to target MET exon 14 skipping mutations and other alterations in the c-MET pathway.[3]

Data Presentation

In Vitro Efficacy: Inhibition of c-MET and Cancer Cell Proliferation

Vabametkib has demonstrated potent and selective inhibition of c-MET kinase activity and the proliferation of MET-addicted cancer cell lines.



Cell Line	Cancer Type	MET Status	IC50 (nM)
Hs746T	Gastric Cancer	MET Amplification	7[1]
SNU5	Gastric Cancer	MET Amplification	2
EBC-1	Lung Cancer	MET Amplification	3
SNU638	Gastric Cancer	c-MET Overexpression	43
H1993	Lung Cancer	MET Amplification	2
MKN45	Gastric Cancer	MET Amplification	Not Specified
SNU-620	Gastric Cancer	MET Amplification	Not Specified
KATOIII	Gastric Cancer	Not Specified	>10,000
SNU-1	Gastric Cancer	Not Specified	>10,000
NCI-N87	Gastric Cancer	Not Specified	>10,000
AGS	Gastric Cancer	Not Specified	>10,000
HDF	Normal Fibroblast	Normal	>10,000

Table 1: In Vitro IC50 Values of Vabametkib in Various Cell Lines.

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft and PDX Models

Vabametkib has shown significant anti-tumor activity in in vivo models, both as a monotherapy and in combination with other targeted agents.



Model Type	Cancer Type	Model Name	MET Status	Dose (mg/kg)	Treatmen t Schedule	Tumor Growth Inhibition (TGI) (%)
Cell Line Xenograft	Gastric Cancer	SNU5	MET Amplificatio n	10	5 days/week for 3 weeks	51.26
30	77.85					
Cell Line Xenograft	Lung Cancer	EBC-1	MET Amplificatio n	10	5 days/week for 3 weeks	65.31
30	78.68					
Cell Line Xenograft	Gastric Cancer	SNU638	c-MET Overexpre ssion	10	5 days/week for 3 weeks	Not Specified
30	Not Specified					
PDX	Gastric Cancer	GA3121	MET Amplificatio n	30	5 days/week for 3 weeks	Significant Suppressio n
PDX	Liver Cancer	LI0612	MET Amplificatio n	30	5 days/week for 3 weeks	Significant Suppressio n
PDX	Lung Cancer	LU2503	MET Amplificatio n	30	5 days/week for 3 weeks	Significant Suppressio n
PDX	Lung Cancer	LU5381	MET Exon 14 Skipping	30	5 days/week for 3 weeks	Significant Suppressio n
PDX	Gastric Cancer	GA2278	Moderate MET Copy	30	5 days/week	No Significant



_			Number		for 3 weeks	Suppressio n
PDX	Gastric Cancer	GA0075	Moderate MET Copy Number	30	5 days/week for 3 weeks	No Significant Suppressio n
PDX	Gastric Cancer	GA0152	Moderate MET Copy Number	30	5 days/week for 3 weeks	No Significant Suppressio n
PDX	Gastric Cancer	GA0046	Moderate MET Copy Number	30	5 days/week for 3 weeks	No Significant Suppressio n

Table 2: In Vivo Efficacy of Vabametkib Monotherapy in Xenograft and PDX Models.[4][5]

A key area of preclinical investigation for **vabametkib** has been its combination with EGFR tyrosine kinase inhibitors (TKIs) in models of acquired resistance. MET amplification is a known mechanism of resistance to EGFR TKIs.[1][2]

Combination	Model Type	Cancer Type	Genetic Background	Tumor Growth Inhibition (TGI) (%)
Vabametkib + Lazertinib	PDX	Non-Small Cell Lung Cancer	EGFR mutation, MET amplification	96.6[1][2]
Vabametkib + Erlotinib	PDX	Non-Small Cell Lung Cancer	c-Met-amplified	~90

Table 3: In Vivo Efficacy of Vabametkib in Combination Therapy.

Experimental Protocols



In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of **vabametkib** against various cancer cell lines.

Methodology:

- Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
- Seeding: Cells are seeded into 96-well plates at a density of 3 x 10³ cells per well and allowed to adhere overnight.
- Treatment: Vabametkib is serially diluted to various concentrations (e.g., 0.1 nM to 30 μM) and added to the wells.
- Incubation: The plates are incubated for 48-72 hours.
- Viability Assessment: Cell viability is assessed using a modified propidium iodide (PI) assay
 or a water-soluble tetrazolium salt (WST) assay. For the PI assay, the culture medium is
 replaced with a PI solution, and fluorescence is measured. For the WST assay, a WST
 reagent is added to the wells, and the absorbance is measured after a short incubation
 period.
- Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. IC50 values are determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Patient-Derived Xenograft (PDX) Model Study

Objective: To evaluate the anti-tumor efficacy of **vabametkib**, alone or in combination, in a patient-derived xenograft model.

Methodology:

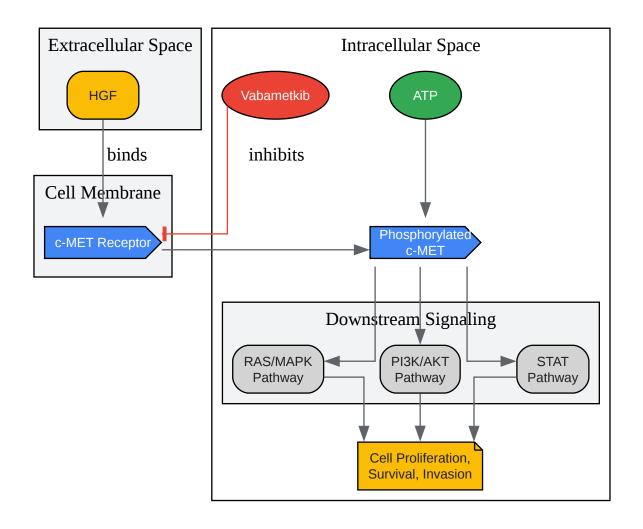
• Animal Models: Immunodeficient mice (e.g., BALB/c-nude) are used. All animal procedures are conducted in accordance with institutional animal care and use committee guidelines.



- Tumor Implantation: Patient-derived tumor fragments or single-cell suspensions are implanted subcutaneously into the flanks of the mice.
- Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
- Drug Administration: Vabametkib is administered orally, typically once daily, at specified doses (e.g., 10 mg/kg, 30 mg/kg). For combination studies, the second agent (e.g., Lazertinib) is administered according to its established protocol. The vehicle control group receives the same formulation without the active drug.
- Tumor Measurement: Tumor volume is measured 2-3 times per week using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume.
- Data Analysis: Tumor growth inhibition (TGI) is calculated at the end of the study using the formula: TGI (%) = [1 (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100. Statistical significance is determined using appropriate statistical tests, such as a t-test.

Visualizations Signaling Pathway



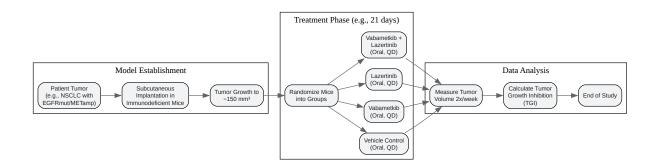


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Caption: Vabametkib inhibits c-MET signaling.

Experimental Workflow





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Caption: PDX model experimental workflow.

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